3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. It also contains a benzenesulfonyl group and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the amide group. The benzothiazole and benzenesulfonyl moieties are likely to contribute to the planarity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole, benzenesulfonyl, and propanamide groups. Each of these functional groups can undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Generally, compounds containing benzothiazole, benzenesulfonyl, and propanamide groups are likely to be solid at room temperature .
Scientific Research Applications
Antitumor Activity
A series of compounds bearing the benzenesulfonamide moiety, including structures similar to 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable activity and selectivity toward certain cancer cell lines, highlighting their potential as antitumor agents (Sławiński & Brzozowski, 2006).
Enzyme Inhibition
Benzenesulfonamide derivatives have been investigated as inhibitors of enzymes such as kynurenine 3-hydroxylase. These inhibitors play a crucial role in neuroprotection by modulating the kynurenine pathway, which is significant in various neurodegenerative diseases (Röver et al., 1997).
Genotoxic Potential
Studies on copper(II) complexes with benzenesulfonamide derivatives have revealed their ability to cleave DNA, indicating a genotoxic potential. This characteristic could be harnessed for therapeutic applications, particularly in targeting cancer cells (González-Álvarez et al., 2006).
Photodynamic Therapy
New compounds with benzenesulfonamide groups have been developed for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, essential for effective therapy (Pişkin et al., 2020).
Environmental Occurrence
Research has also focused on the occurrence of benzenesulfonamides in the environment, studying their persistence and effects as emerging organic pollutants. This research is crucial for understanding the environmental impact and developing strategies for pollution control (Herrero et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-21(14-15-29(26,27)18-6-2-1-3-7-18)23-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)28-22/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNUQMYVUEJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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